molecular formula C23H19N5O2 B2808931 2-benzoyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide CAS No. 2097891-94-4

2-benzoyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide

Cat. No. B2808931
CAS RN: 2097891-94-4
M. Wt: 397.438
InChI Key: XNBBXLQAGZJXOT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines . These are subsequently converted into the corresponding amides .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by IR, NMR spectroscopic data, as well as single-crystal X-ray analyses . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . This is followed by the conversion of the resulting imines into the corresponding amides .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Elmagd et al. (2017) utilized derivatives similar to the chemical as precursors for synthesizing various heterocyclic compounds, including imidazole and 1,3,4-thiadiazole, to test their antimicrobial activity (Elmagd et al., 2017).

Antitumor Activities

  • Research by Mohareb and Gamaan (2018) involved synthesizing derivatives that incorporate the benzo[d]imidazole moiety, showing antitumor activities against several cancer cell lines, suggesting a potential pathway for developing novel cancer therapies (Mohareb & Gamaan, 2018).

Antioxidant and Antimicrobial Evaluation

  • Bassyouni et al. (2012) explored the antioxidant and antimicrobial activities of new derivatives, highlighting their potential in addressing oxidative stress and microbial infections (Bassyouni et al., 2012).

Cardiac Electrophysiological Activity

  • A study on N-substituted imidazolylbenzamides indicated selective class III electrophysiological activity, suggesting potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antiviral Activities

  • Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 influenza virus, which could be a significant step toward developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, it is known that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for this compound could involve further development and testing, given its significant activity against Mycobacterium tuberculosis H37Ra and its non-toxicity to human cells . Further studies could also explore its potential applications in other areas.

properties

IUPAC Name

2-benzoyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-21(17-6-2-1-3-7-17)18-8-4-5-9-19(18)23(30)27-13-15-28-14-12-26-22(28)20-16-24-10-11-25-20/h1-12,14,16H,13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBBXLQAGZJXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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